2-Ethylhexyl acrylate

Catalog No.
S560708
CAS No.
103-11-7
M.F
C11H20O2
CH2=CHCOOC8H17
C11H20O2
M. Wt
184.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethylhexyl acrylate

CAS Number

103-11-7

Product Name

2-Ethylhexyl acrylate

IUPAC Name

2-ethylhexyl prop-2-enoate

Molecular Formula

C11H20O2
CH2=CHCOOC8H17
C11H20O2

Molecular Weight

184.27 g/mol

InChI

InChI=1S/C11H20O2/c1-4-7-8-10(5-2)9-13-11(12)6-3/h6,10H,3-5,7-9H2,1-2H3

InChI Key

GOXQRTZXKQZDDN-UHFFFAOYSA-N

SMILES

CCCCC(CC)COC(=O)C=C

Solubility

less than 1 mg/mL at 72° F (NTP, 1992)
5.43e-04 M
100 mg/l @ 25 °C
Solubility in water: none

Synonyms

2-ethylhexyl acrylate, acrylic acid 2-ethylhexyl ester

Canonical SMILES

CCCCC(CC)COC(=O)C=C

Drug Delivery Systems:

Researchers are exploring the use of 2-EHA in the development of drug delivery systems. Its ability to form copolymers with specific properties, such as biodegradability and controlled drug release, makes it a promising candidate. Studies have shown that 2-EHA-based copolymers can effectively encapsulate and deliver various drugs, including anticancer agents and vaccines [].

Tissue Engineering:

2-EHA can be used to create hydrogels, which are three-dimensional networks that mimic the natural extracellular matrix. These hydrogels can provide a supportive environment for cell growth and differentiation, making them valuable tools in tissue engineering research. Studies have demonstrated the use of 2-EHA-based hydrogels for culturing various cell types, including skin cells and stem cells [].

Biosensors:

2-EHA can be used to develop biosensors for the detection of various biological molecules. Its ability to be modified with specific recognition elements allows it to bind to target molecules, generating a measurable signal. Research suggests that 2-EHA-based biosensors can be used for the detection of glucose, proteins, and even bacteria [].

Polymer Chemistry:

-EHA is a versatile building block for creating new polymers with tailored properties. Researchers are exploring its use in the development of new materials with diverse applications, including:

  • Functional polymers for solar cells and light-emitting diodes []
  • Biocompatible polymers for medical devices and implants []
  • Environmentally-friendly polymers for sustainable applications []

2-Ethylhexyl acrylate is an organic compound categorized as an ester of acrylic acid and 2-ethylhexanol. It appears as a colorless, transparent liquid that is flammable and possesses a characteristic odor. The compound is known for its high reactivity, particularly in polymerization processes, making it a valuable monomer in the production of various polymers and copolymers. Its chemical formula is C₁₀H₁₈O₂, with a molecular weight of approximately 170.26 g/mol. The compound has a boiling point of around 213 °C and a freezing point of -90 °C .

  • Flammability: Flammable liquid with a flash point of 86 °C []. Can form explosive mixtures with air at elevated temperatures (>82 °C) [].
  • Toxicity: May cause skin, eye, and respiratory tract irritation. Studies suggest potential neurotoxicity and endocrine disruption effects.
  • Exposure Routes: Inhalation, skin contact, ingestion.
  • Safety Precautions: Wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and respirator when handling. Ensure proper ventilation.

2-Ethylhexyl acrylate readily undergoes addition reactions due to its double bond, allowing it to polymerize and copolymerize with various monomers. It can react with other acrylates, methacrylates, styrenes, and vinyl compounds. The reactivity ratios for copolymerization with styrene and methyl methacrylate have been calculated as follows:

  • Styrene: r1=0.26r_1=0.26, r2=0.94r_2=0.94
  • Methyl methacrylate: r1=0.53r_1=0.53, r2=1.80r_2=1.80
    These ratios indicate the tendency of 2-ethylhexyl acrylate to copolymerize with these monomers under specific conditions .

The biological activity of 2-ethylhexyl acrylate has been studied primarily in terms of its toxicity and potential health effects. It can cause skin irritation and may lead to allergic reactions upon contact. Inhalation of vapors can result in drowsiness and convulsions. Studies indicate that it reacts with non-protein thiol groups, leading to the formation of thioethers and mercapturic acids that are excreted in urine or bile . Although some tests have shown slight genotoxic effects, no significant carcinogenic potential has been established in long-term studies .

The primary method for synthesizing 2-ethylhexyl acrylate involves the direct esterification of acrylic acid with 2-ethylhexanol, typically catalyzed by acid catalysts under controlled conditions to minimize side reactions. This process can be conducted continuously or batch-wise, depending on production requirements. Additionally, polymerization inhibitors are often added to prevent premature polymerization during storage, necessitating that the compound be stored in an oxygen-rich environment .

2-Ethylhexyl acrylate is widely used across various industries due to its versatility:

  • Adhesives: It is a key ingredient in pressure-sensitive adhesives used for tapes and labels.
  • Coatings: Employed in paints and coatings for its film-forming properties.
  • Textiles: Used in the production of textile coatings and finishes.
  • Plastics: Acts as a building block for synthetic resins and plastics.
  • Emulsion Polymers: Integral in producing emulsions for inks, glues, and cleaning products .

Interaction studies have focused on the reactivity of 2-ethylhexyl acrylate with various chemical agents. It has been noted that the compound can react vigorously with strong oxidants, leading to hazardous conditions such as explosive polymerization when exposed to heat or light. Additionally, its interactions with biological systems have raised concerns regarding inhalation exposure in industrial settings, highlighting the need for proper safety measures during handling .

Several compounds share structural similarities with 2-ethylhexyl acrylate, including:

  • Butyl acrylate: Used similarly in adhesives but has different physical properties such as lower boiling point.
  • Ethyl acrylate: A smaller ester that exhibits different polymerization characteristics.
  • Methyl methacrylate: Known for its use in producing polymethyl methacrylate (PMMA), it has higher rigidity compared to 2-ethylhexyl acrylate.
CompoundMolecular FormulaBoiling PointUnique Characteristics
2-Ethylhexyl AcrylateC₁₀H₁₈O₂~213 °CHigh reactivity; used in pressure-sensitive adhesives
Butyl AcrylateC₈H₁₄O₂~168 °CLower viscosity; used in coatings
Ethyl AcrylateC₄H₆O₂~99 °CLower molecular weight; faster polymerization
Methyl MethacrylateC₅H₈O₂~100 °CForms rigid polymers; used in PMMA

This table illustrates the distinctions among these compounds based on their molecular properties and applications, highlighting the unique position of 2-ethylhexyl acrylate within this group .

Physical Description

2-ethylhexyl acrylate appears as a clear colorless liquid with a pleasant odor. Less dense than water and insoluble in water. Vapors heavier than air. Flash point 180°F. Used in making of paints and plastics.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Clear liquid with a pleasant odor.

Color/Form

Colorless liquid

XLogP3

3.8

Boiling Point

417 to 424 °F at 760 mm Hg (NTP, 1992)
213.5 °C
214-218 °C
417-424°F

Flash Point

180 °F (NTP, 1992)
180 °F (82 °C) (open cup)
86 °C (closed cup)
82 °C o.c.
180°F

Vapor Density

6.35 (NTP, 1992) (Relative to Air)
6.35 (Air= 1)
Relative vapor density (air = 1): 6.35
6.35

Density

0.885 at 68 °F (USCG, 1999)
0.880 g/cu cm at 25 °C
Relative density (water = 1): 0.89
0.885

LogP

log Kow = 4.09 /Estimated/
3.67

Odor

Pleasant

Melting Point

-130 °F (NTP, 1992)
-90.0 °C
-90 °C
-130°F

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Mechanism of Action

...Male Wistar rats /were/ exposed to acrylic acid derivatives. The 6-hr inhalation of acrylonitrile (AN), methyl acrylate (MA), ethyl acrylate (EA), n-butyl acrylate (BA) and 2-ethylhexyl acrylate (2-EHA) in several concentrations increased the urinary thioether excretion; the portion metabolized to thioethers was... only 1.5-8% for the acrylates. Total-SH levels in the liver significantly decreased after the inhalation of AN, EA, BA and 2-EHA. ...Most pronounced NP-SH depletion was in the liver, less in blood and moderate in brain and lungs. There was an exponential relationship between the tissue NP-SH and the inhaled concentrations. Calculated concentrations inducing 50% NP-SH depletion indicated that reaction of acrylic acid derivatives with SH groups was decreasing in the order AN >>2-EHA >EA = BA for the chemicals and liver >blood >lungs >brain for the tissues. All inhaled acrylates induced hyperglycemia... . The chemical reactivity of acrylates with glutathione (GSH) decreased in the order EA >BA >MA >AN >2-EHA. The results suggest that GSH depletion may participate in acute lethal and biochemical toxic effects of acrylic acid esters.

Vapor Pressure

0.01 mm Hg at 68 °F (NTP, 1992)
0.18 mmHg
0.178 mm Hg @ 25 °C /Extrapolated/
Vapor pressure, Pa at 20 °C: 19
0.01 mmHg

Pictograms

Irritant

Irritant

Impurities

ACRYLIC ACID-0.009% BY WT (MAX); 2-ETHYL 4-METHYL PENTYL ACRYLATE-0.4% BY WT (MAX); WATER-0.05% BY WT (MAX)

Other CAS

103-11-7
1322-13-0
9003-77-4
93460-77-6

Wikipedia

2-ethylhexyl acrylate

Biological Half Life

The toxicokinetics of carbon-14 labeled 2-ethylhexyl-acrylate (2EHA) was assessed in 4 and 7 month old male Wistar-rats. ...The half lives of the slow and fast phases of elimination were 5-6 hr and 30-60 min in the younger animals and 14 hr and 115-130 min in the older animals respectively.

Use Classification

Fire Hazards -> Flammable - 2nd degree, Reactive - 2nd degree

Methods of Manufacturing

REACTION OF ACETYLENE, CARBON MONOXIDE, AND 2-ETHYLHEXANOL (MODIFIED REPPE PROCESS)
In ... propylene oxidation process acrolein is first formed by the catalytic oxidation of propylene vapor at high temp in the presence of steam. The acrolein is then oxidized to acrylic acid. ... The acrylic acid is esterified with alcohol to the ... acrylic ester in a separate process. /Acrylic ester monomers/
The acrylates can be manufactured by a number of procedures. These include dehydration of the corresponding hydroxyalkanoic acid, saponification of the alkaline nitrile, catalytic hydration of acetylene and carbon monoxide, or the reaction of acetone with hydrocyanic acid. /Acrylates/

General Manufacturing Information

Adhesive manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
Printing ink manufacturing
Textiles, apparel, and leather manufacturing
Wholesale and retail trade
2-Propenoic acid, 2-ethylhexyl ester: ACTIVE
2-Propenoic acid, 2-ethylhexyl ester, homopolymer: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Analytic Laboratory Methods

Chemical assay is preferably performed by gas-liquid chromatography or by the conventional methods for determination of unsaturation such as bromination or addition of mercaptan, sodium bisulfide, or mercuric acetate. /Acrylic acid & derivatives/
RETENTION TIMES FOR ACRYLATES WERE MEASURED WITH 2 DIFFERENT COLUMNS (C18 CORASIL & C8 LICHROSORB) USING REVERSE-PHASE HIGH PRESSURE LIQ CHROMATOGRAPHY IN ORDER TO OBTAIN THE PARTITION COEFFICIENTS OF ACRYLATES BETWEEN 1-OCTANOL AND WATER (LOG P). /ACRYLATES/
THE MONOMER CAN BE DETERMINED BY GAS CHROMATOGRAPHY.
AN AIR SAMPLING & ANALYSIS METHOD FOR MONITORING PERSONAL EXPOSURE TO VAPORS OF ACRYLATE MONOMERS WAS DEVELOPED. 2-ETHYLHEXYL ACRYLATE CONCN AS LOW AS 0.01 PPM BY VOL (PPMV) CAN BE MEASURED. THESE LIMITS OF SENSITIVITY ARE BASED ON A 60 MIN SAMPLE AT A FLOW RATE OF 500 CU M/MIN. THE ACRYLATE MONOMER VAPOR IS ADSORBED ON ACTIVATED SILICA GEL, DESORBED IN ACETONE, AND ANALYZED BY GAS CHROMATOGRAPHY USING FFAP OR OV-17 LIQUID PHASE COLUMNS.
Method: OSHA PV2026, Gas Chromatography using Flame Ionization Detector; Analyte: 2-ethylhexyl acrylate; Matrix: air; Detection Limit: 0.31 ug/sample (0.025 mg/cu m)

Storage Conditions

Materials which are toxic as stored or which can decompose into toxic components ...should be stored in a cool well-ventilated place, out of the direct rays of the sun, away from areas of high fire hazard, and should be periodically inspected. Incompatible materials should be isolated... .
Separate from heat, oxidizers, and sunlight. Store in a cool, dry, well-ventilated location. Outside or detached storage is preferred.
The effectiveness of phenolic inhibitors is dependent on the presence of oxygen and the monomers must be stored under air rather than an inert atmosphere. Temp must be kept low to minimize formation of peroxides and other products. Moisture may cause rust-initiated polymerization. /Acrylic acid & derivatives/
This product should be stored in a closed ocntainer, away from direct sunlight, at ambient temperatures. Storage of this product at elevated temperatures (>30 °C or >85 °F) reduces the shelf-life. ...An air space is required above the liquid in all containers; avoid storage under an oxygen-free atmosphere. ...Materials recommended for packaging include: stainless steel, mild steel, aluminum, glass, /high density polyethylene, polypropylene or polytetrafluoroethylene/. /Formulation >99% 2-ethylhexyl acrylate/

Stability Shelf Life

The typical shelf-life for this product is 12 months. /Formulation >99% 2-ethylhexyl acrylate/

Dates

Modify: 2023-08-15

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